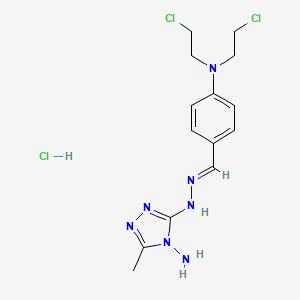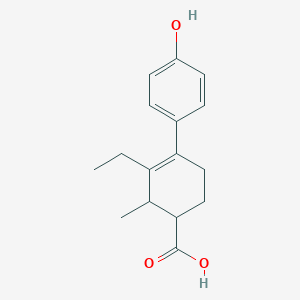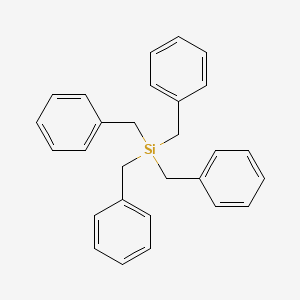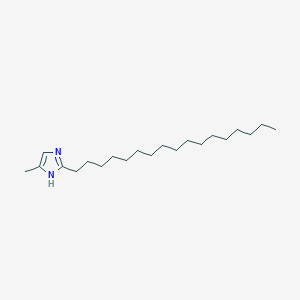
3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a triazole ring, a hydrazinyl group, and a bis(2-chloroethyl)amino moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride typically involves multiple steps. One common route starts with the preparation of 4-(bis(2-chloroethyl)amino)benzaldehyde, which is then reacted with hydrazine to form the corresponding hydrazone. This intermediate is further reacted with 5-methyl-1,2,4-triazole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in materials science and catalysis.
Biology
In biological research, the compound’s potential as an anticancer agent is being explored. Its ability to interact with DNA and inhibit cell proliferation makes it a candidate for further investigation in cancer therapy.
Medicine
Medicinal applications include its use as a potential chemotherapeutic agent. The bis(2-chloroethyl)amino group is known for its alkylating properties, which can disrupt DNA replication in cancer cells.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This disrupts cell division and can induce apoptosis in cancer cells. The triazole ring and hydrazinyl group may also contribute to the compound’s overall biological activity by interacting with specific enzymes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bis(2-chloroethyl)amino)benzaldehyde: A precursor in the synthesis of the target compound, known for its alkylating properties.
Bendamustine hydrochloride: A chemotherapeutic agent with a similar bis(2-chloroethyl)amino group, used in the treatment of certain cancers.
Chlorambucil: Another alkylating agent with structural similarities, used in cancer therapy.
Uniqueness
The uniqueness of 3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride lies in its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
27466-67-7 |
|---|---|
Formule moléculaire |
C14H20Cl3N7 |
Poids moléculaire |
392.7 g/mol |
Nom IUPAC |
3-N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C14H19Cl2N7.ClH/c1-11-19-21-14(23(11)17)20-18-10-12-2-4-13(5-3-12)22(8-6-15)9-7-16;/h2-5,10H,6-9,17H2,1H3,(H,20,21);1H/b18-10+; |
Clé InChI |
JWDJWJLDMTVOGE-DYMYMWKRSA-N |
SMILES isomérique |
CC1=NN=C(N1N)N/N=C/C2=CC=C(C=C2)N(CCCl)CCCl.Cl |
SMILES canonique |
CC1=NN=C(N1N)NN=CC2=CC=C(C=C2)N(CCCl)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14699311.png)

![Phosphorane, [(methylthio)methylene]triphenyl-](/img/structure/B14699317.png)




